4-Benzyloxy-3-methylphenylboronic acid
Description
Overview of Organoboron Compounds in Contemporary Organic Chemistry
Organoboron compounds are organic molecules characterized by the presence of a carbon-boron bond. fiveable.me This class of compounds has become indispensable in modern organic synthesis due to a unique combination of stability, low toxicity compared to many other organometallic reagents, and remarkable versatility. fiveable.methieme.denih.gov They serve as crucial intermediates, enabling chemists to construct complex molecular architectures that would be difficult to achieve through other methods. fiveable.meacs.org
The utility of organoboron compounds stems from their ability to be converted into a wide variety of functional groups. nih.gov Their stability in the presence of water and air, tolerance of various functional groups within their structure, and the high stereoselectivity of their reactions make them highly valuable. dergipark.org.tr A foundational method for their preparation is hydroboration, the addition of a boron-hydrogen bond to an alkene or alkyne, a discovery that was recognized with a Nobel Prize. dergipark.org.tr These attributes have cemented organoboron compounds as essential reagents for creating new carbon-carbon and carbon-heteroatom bonds, underpinning significant advancements in pharmaceuticals, agrochemicals, and materials science. dergipark.org.trchemimpex.com
Significance of Boronic Acids as Versatile Reagents and Catalysts
Within the broader family of organoboron compounds, boronic acids—distinguished by the R–B(OH)₂ functional group—are particularly prominent. Their significance is twofold: they function as both powerful reagents and effective catalysts.
As reagents, boronic acids are most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. dergipark.org.trchemimpex.com This reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is one of the most robust and widely used transformations in organic synthesis. nih.govdergipark.org.tr The ease of preparation, stability, and generally low toxicity of boronic acids make them ideal coupling partners for constructing complex molecules. nih.gov
Beyond their role as stoichiometric reagents, boronic acids are increasingly recognized for their capacity to act as catalysts. rsc.org Exploiting the Lewis acidic nature of the boron atom, they can activate molecules in various ways. nih.govacs.org A key catalytic function is their ability to form reversible covalent bonds with hydroxyl groups. rsc.orgresearchgate.net This interaction can be used to activate carboxylic acids for the formation of amides, promote cycloaddition reactions, and facilitate Friedel–Crafts-type reactions. rsc.orgresearchgate.net Furthermore, their interaction with diols is exploited in the development of sensors for saccharides and in bioconjugation techniques to link biomolecules to other surfaces or molecules. chemimpex.comresearchgate.net This dual utility as both a key reactant and a catalyst highlights the exceptional versatility of boronic acids in modern chemistry. rsc.orgnih.gov
Contextualizing 4-Benzyloxy-3-methylphenylboronic Acid within Aromatic Boronic Acid Derivatives
Aromatic (or aryl) boronic acids are a major subclass of boronic acids where the boron-carbon bond is to an aromatic ring. These derivatives are workhorse reagents in organic synthesis, primarily due to their extensive use in cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. rsc.org
This compound fits squarely within this class. Its structure is based on a phenylboronic acid core, which is substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅) and at the 3-position with a methyl group (-CH₃). This specific substitution pattern provides a unique combination of steric and electronic properties that can be leveraged in targeted synthetic applications. The benzyloxy group serves as a protecting group for a phenol, which can be deprotected in later synthetic steps if desired, while the methyl group influences the electronic nature and steric environment of the aromatic ring. It is a versatile building block for creating more complex, highly substituted aromatic compounds. chemimpex.com
Table 1: Physicochemical Properties of this compound
Scope and Research Trajectories for this compound
The primary application of this compound is as a versatile building block in organic synthesis. chemimpex.com It is particularly valuable as a reagent in Suzuki-Miyaura cross-coupling reactions, where it enables the efficient construction of complex molecular frameworks. chemimpex.com This utility is heavily exploited in the fields of medicinal chemistry and agrochemical development. chemimpex.com
In medicinal chemistry, the compound serves as a key intermediate for synthesizing potential therapeutic agents. chemimpex.com The broader field of boron-containing drugs is expanding, and molecules like this are crucial for research into treatments for diseases such as cancer. chemimpex.comrsc.org For instance, recent research has explored replacing the nitro group in non-steroidal anti-androgens with a boronic acid functionality to develop new treatments for prostate cancer. rsc.org
Beyond pharmaceuticals, this compound is also explored in materials science. chemimpex.com It can be used in the development of novel boron-containing polymers and other materials with specifically tailored electronic or physical properties. chemimpex.com
Future research trajectories for this compound are likely to follow the broader trends in organoboron chemistry. This includes its incorporation into novel, intricate molecular designs for drug discovery, the development of more efficient and selective catalytic systems utilizing its unique structure, and the synthesis of advanced functional materials. Its role as a sophisticated and adaptable chemical intermediate ensures its continued relevance in cutting-edge chemical research. chemimpex.com
Table 2: List of Chemical Compounds Mentioned
Structure
2D Structure
Properties
IUPAC Name |
(3-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFEWQLALNXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590560 | |
| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-30-1 | |
| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
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Synthetic Methodologies and Advanced Preparative Strategies for 4 Benzyloxy 3 Methylphenylboronic Acid
Established Synthetic Routes for Arylboronic Acids
The preparation of arylboronic acids can be broadly categorized into three main approaches: the electrophilic trapping of arylmetal intermediates, transition metal-catalyzed cross-coupling reactions, and direct C-H functionalization.
Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters
One of the most classical and widely employed methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis. The choice of the organometallic species, typically a Grignard reagent or an organolithium compound, is often dictated by the nature of the starting aryl halide and the presence of other functional groups.
The reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a well-established method for the formation of a C-B bond. The Grignard reagent is typically prepared by the reaction of an aryl bromide or iodide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with the borate ester is usually carried out at low temperatures to prevent the formation of byproducts from multiple additions of the Grignard reagent to the boron center. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired arylboronic acid.
| Starting Material | Reagents | Key Conditions | Product |
| Aryl Halide (Ar-X) | 1. Mg, Solvent (e.g., THF, Et2O) | Formation of Grignard reagent | Arylmagnesium Halide (Ar-MgX) |
| Arylmagnesium Halide | 2. B(OR)3, Low Temperature | Quenching of Grignard with borate ester | Arylboronate Ester |
| Arylboronate Ester | 3. H3O+ | Hydrolysis | Arylboronic Acid (Ar-B(OH)2) |
This table provides a generalized scheme for the Grignard reagent-based synthesis of arylboronic acids.
An alternative to the Grignard-based method is the use of organolithium reagents, which are typically more reactive. These are often generated via a lithium-halogen exchange reaction, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This exchange is particularly efficient for aryl bromides and iodides. The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic workup to afford the arylboronic acid. This method is often preferred when the Grignard reagent formation is sluggish or incompatible with other functional groups in the molecule. The reaction is extremely rapid, which allows for the selective formation of reactive anions even in complex molecules.
| Starting Material | Reagents | Key Conditions | Product |
| Aryl Halide (Ar-X) | 1. Alkyllithium (e.g., n-BuLi, t-BuLi), Low Temperature | Formation of aryllithium | Aryllithium (Ar-Li) |
| Aryllithium | 2. B(OR)3, Low Temperature | Quenching of aryllithium with borate ester | Arylboronate Ester |
| Arylboronate Ester | 3. H3O+ | Hydrolysis | Arylboronic Acid (Ar-B(OH)2) |
This table outlines the general steps for synthesizing arylboronic acids via lithium-halogen exchange.
Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylboronic acids. The Miyaura borylation is a prominent example, involving the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron, in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed to enhance reactivity and functional group tolerance. This method offers a milder alternative to the traditional organometallic routes and is compatible with a broader range of functional groups.
| Catalyst System | Boron Reagent | Base | General Applicability |
| Pd(dba)₂ / Ligand | Bis(pinacolato)diboron (B₂pin₂) | KOAc, K₂CO₃ | Broad scope for aryl bromides and iodides |
| PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | KOAc | Effective for a wide range of aryl halides |
| Pd(OAc)₂ / Ligand | Tetrahydroxydiboron (B₂(OH)₄) | K₂CO₃ | Direct synthesis of arylboronic acids |
This table summarizes common catalyst systems and reagents for the Miyaura borylation reaction.
Direct Borylation via Transition Metal-Catalyzed Aromatic C-H Functionalization
A more recent and atom-economical approach to arylboronic acids is the direct borylation of aromatic C-H bonds, catalyzed by transition metals, most notably iridium. This method avoids the pre-functionalization of the aromatic ring with a halide, making it a more efficient synthetic route. The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being introduced at the least sterically hindered position. Iridium complexes, often with bipyridine or phosphine (B1218219) ligands, are highly effective catalysts for this transformation.
Specific Synthesis of 4-Benzyloxy-3-methylphenylboronic Acid and Related Benzyloxy-Substituted Phenylboronic Acids
The synthesis of this compound can be envisioned through the established methodologies described above. The choice of synthetic route would likely depend on the availability of the starting materials and the desired scale of the reaction.
A plausible and common approach would involve a Grignard-based or lithium-halogen exchange pathway starting from a suitably substituted haloarene. For instance, the synthesis could commence with 4-benzyloxy-3-methylbromobenzene.
Hypothetical Synthetic Route via Lithium-Halogen Exchange:
Starting Material: 4-Benzyloxy-3-methylbromobenzene. This precursor can be synthesized from commercially available 4-bromo-2-methylphenol (B185452) by benzylation of the phenolic hydroxyl group.
Lithium-Halogen Exchange: The aryl bromide would be dissolved in an anhydrous ethereal solvent, such as THF, and cooled to a low temperature (typically -78 °C). An alkyllithium reagent, like n-butyllithium, would then be added dropwise to effect the lithium-halogen exchange, forming the corresponding aryllithium intermediate.
Borylation: The aryllithium species would then be quenched by the addition of a trialkyl borate, for example, triisopropyl borate, at the same low temperature.
Hydrolysis: Upon completion of the reaction, the mixture would be warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.
Advanced Synthetic Techniques and Their Applicability
The synthesis of functionalized arylboronic acids such as this compound often requires sophisticated methodologies to handle reactive intermediates and ensure high yields and purity. Advanced techniques in flow chemistry and specific transmetallation reactions offer significant advantages over traditional batch processing.
The bromide-lithium exchange is a powerful and widely used method for generating organolithium species, which can then be quenched with a borate ester to form the desired boronic acid. However, the organolithium intermediates are often highly reactive and unstable, necessitating cryogenic temperatures (ca. -78 °C) in traditional batch reactors to minimize side reactions. okayama-u.ac.jp Flow chemistry, or continuous flow processing, has emerged as a highly effective technique to manage these unstable intermediates safely and efficiently. sci-hub.se
In a flow chemistry setup, reagents are pumped through a network of tubes and mixed at specific points, with the reaction occurring within a temperature-controlled reactor coil. rsc.org This platform allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry. rsc.org For the synthesis of a compound like this compound from its precursor, 4-benzyloxy-3-methylphenyl bromide, a flow process would involve the continuous mixing of the aryl bromide stream with an n-butyllithium (n-BuLi) stream. researchgate.net The resulting aryllithium intermediate is generated in situ and can be immediately quenched with a trialkyl borate, such as trimethyl borate, in a subsequent mixing zone. rsc.org
The key advantages of this approach include:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous organolithium intermediate present at any given time. sci-hub.se
Improved Temperature Control: The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, enabling reactions to be conducted at less extreme temperatures than in batch. researchgate.net
Suppression of Side Reactions: Precise control over residence time (often on the scale of seconds) and efficient mixing minimizes the formation of byproducts that can arise from the degradation of the organolithium species or from competing reactions. okayama-u.ac.jpsci-hub.se
Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing challenges associated with large-scale batch reactors. researchgate.net
| Parameter | Typical Condition in Flow Chemistry | Advantage over Batch Processing |
| Temperature | -25 °C to 0 °C sci-hub.seresearchgate.net | Avoids cryogenic conditions (-78 °C) |
| Residence Time | Seconds to minutes okayama-u.ac.jpresearchgate.net | Minimizes intermediate degradation |
| Mixing | Rapid and efficient | Improves reaction yield and purity |
| Safety | Small reaction volumes | Reduces risk of thermal runaway |
This methodology allows for the efficient preparation of arylboronic esters bearing various functional groups, which can then be used in subsequent reactions like Suzuki-Miyaura couplings. rsc.org
Transmetallation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. rsc.org While less common for the direct synthesis of boronic acids compared to lithiation-borylation, the principle can be applied, particularly in the context of cross-coupling reactions where an aryl silane (B1218182) or stannane (B1208499) serves as the aryl group donor.
Aryl Silanes: Aryl silanes, particularly aryltrialkoxysilanes, can participate in palladium-catalyzed cross-coupling reactions with aryl boronic acids. labxing.comdocumentsdelivered.com While this is typically a coupling reaction to form biaryls, the underlying transmetallation process is key. The reaction involves the transfer of the aryl group from silicon to a palladium(II) complex. researchgate.net A direct synthesis of a boronic acid from an aryl silane is not a standard procedure, but the reactivity of aryl silanes in transmetallation highlights their utility as stable, non-toxic alternatives to other organometallics in carbon-carbon bond-forming reactions.
Aryl Stannanes: Organostannanes are well-established reagents in cross-coupling chemistry (Stille coupling). Their transmetallation to palladium complexes is generally faster and more efficient than that of aryl silanes. nih.govacs.org This reactivity can be exploited in processes where an aryl group is transferred to a boron-containing electrophile. For instance, a process employing halomethylboronic acid esters with aryl stannanes utilizes the more rapid transmetallation of the organostannane to deliver a homologated organoboron product. nih.govacs.org This indicates the feasibility of transferring an aryl group, such as 4-benzyloxy-3-methylphenyl, from a stannane precursor to a boron center under palladium catalysis.
| Feature | Aryl Silanes | Aryl Stannanes |
| Toxicity | Generally low | High toxicity and hazardous byproducts |
| Stability | High, often air and moisture stable | Generally stable but can be less robust |
| Reactivity in Transmetallation | Slower, often requires activation (e.g., fluoride) | Faster and more facile |
| Byproduct Removal | Can be challenging | Often difficult to remove tin byproducts |
Protecting Group Strategies for Boronic Acids in Complex Syntheses
Boronic acids are invaluable building blocks in organic synthesis, most notably for the Suzuki-Miyaura cross-coupling reaction. chem-station.com However, the boronic acid functional group can be sensitive to various reaction conditions, including strong acids, oxidants, and certain nucleophiles. chem-station.comnih.gov This sensitivity often necessitates the introduction of the boronic acid group late in a synthetic sequence. nih.gov To overcome this limitation, the boronic acid can be masked with a protecting group, rendering it stable to a wider range of chemical transformations. researchgate.net This strategy allows for the incorporation of the boron moiety early in a multistep synthesis, enabling more complex molecular architectures to be built. nih.govnumberanalytics.com
Common protecting groups form cyclic boronic esters, such as pinacol (B44631) esters. chem-station.com The stability of these esters often correlates with steric hindrance around the boron center. chem-station.comrsc.org The ideal protecting group should be robust enough to withstand various reaction conditions but easily removable under mild conditions to liberate the free boronic acid when needed. numberanalytics.com
Among the various protecting groups for boronic acids, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective option for complex, multistep syntheses. nih.govresearchgate.net MIDA boronates are tricyclic boronate esters that exhibit exceptional stability. illinois.edu This stability is attributed to the dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which kinetically shields the boron's empty p-orbital from unwanted reactions. nih.govillinois.edu
MIDA boronates offer several distinct advantages that make them superior to free boronic acids or other boronic esters in many applications:
Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air, moisture, and silica (B1680970) gel chromatography. nih.govbldpharm.com This allows for easy handling, purification, and long-term storage.
Broad Reagent Compatibility: MIDA boronates are inert to a wide array of common synthetic reagents, including strong oxidizing agents, enabling complex synthetic transformations on other parts of the molecule without affecting the protected boronic acid. nih.gov
Controlled Deprotection: The MIDA group is readily cleaved under mild basic conditions (e.g., aqueous sodium hydroxide) to release the free boronic acid just prior to its use in a cross-coupling reaction. chem-station.comnih.govbldpharm.com
This "slow-release" characteristic is a cornerstone of iterative cross-coupling (ICC) strategies, where bifunctional building blocks containing a MIDA boronate and a halide can be coupled sequentially to construct complex molecules. bldpharm.com For a molecule like this compound, protection as a MIDA boronate would allow it to be used as a building block in lengthy synthetic sequences, retaining its functionality until the final desired coupling step. researchgate.net
| Property | MIDA Boronates | Pinacol Boronic Esters | Free Boronic Acids |
| Stability to Chromatography | High nih.gov | Moderate chem-station.com | Low (can degrade) |
| Benchtop Stability | High (crystalline solids) bldpharm.com | Moderate | Variable (can form boroxines) chem-station.com |
| Reagent Compatibility | Very Broad nih.gov | Moderate | Limited nih.gov |
| Deprotection Condition | Mild aqueous base bldpharm.com | Harsher (e.g., NaIO₄, acid) chem-station.com | N/A |
Catalytic Applications and Mechanistic Investigations of 4 Benzyloxy 3 Methylphenylboronic Acid in Organic Transformations
Role of Boronic Acids in Transition Metal-Catalyzed Reactions
Boronic acids, characterized by a C–B bond, are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their prominence is largely due to their role as key reagents in transition metal-catalyzed reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The utility of boronic acids stems from several advantageous properties: they are generally stable to air and moisture, possess low toxicity, and the boron-containing byproducts are typically easy to remove from reaction mixtures.
In the context of transition metal catalysis, the primary function of a boronic acid is to serve as an organometallic nucleophile that transfers its organic substituent to the metal center in a crucial step known as transmetallation. This process is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the boronic acid can be tuned by the electronic and steric nature of its organic group. They exhibit broad functional group tolerance, making them compatible with complex molecular architectures, which is a significant advantage in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling, first reported in 1979, is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, typically to synthesize biaryls, conjugated dienes, and styrenes. acs.org The reaction involves the coupling of an organoboron reagent (like 4-benzyloxy-3-methylphenylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.gov
Mechanistic Cycle: Oxidative Addition, Transmetallation, Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) catalyst (e.g., Pd(PPh₃)₄), forming a palladium(II) intermediate (R¹-Pd(II)-X). This step is often the rate-determining step of the cycle.
Transmetallation: The organoboronic acid (R²-B(OH)₂), activated by a base, undergoes transmetallation with the Pd(II) intermediate. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (R¹-Pd(II)-R²).
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the desired product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This efficient cycle allows for the formation of the desired product using only a catalytic amount of the expensive palladium metal.
Influence of Ligands and Catalytic Systems on Reaction Efficiency
The efficiency and substrate scope of the Suzuki-Miyaura reaction are heavily dependent on the choice of ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.
For challenging substrates, such as sterically hindered aryl halides or boronic acids (like ortho-substituted compounds), the use of bulky and electron-rich phosphine (B1218219) ligands is often essential. beilstein-journals.orgrsc.org Ligands like SPhos, XPhos, and other biaryl phosphines developed by the Buchwald group, or N-heterocyclic carbenes (NHCs), have proven effective in promoting the coupling of sterically demanding partners. nih.govthieme-connect.com These ligands enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and preventing side reactions. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base is also critical and must be optimized for specific substrate combinations. acs.org
Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Coupling Involving this compound
This compound is a valuable building block in organic synthesis, particularly for creating complex biaryl structures found in pharmaceuticals and agrochemicals. chemimpex.com Its structure presents moderate steric hindrance due to the ortho-methyl group, which can influence its reactivity.
The benzyloxy and methyl groups are generally well-tolerated under Suzuki-Miyaura conditions. The benzyloxy group, a benzyl (B1604629) ether, is typically stable and does not interfere with the catalytic cycle, unlike more reactive functional groups. researchgate.netorganic-chemistry.org The reaction's high functional group tolerance allows for the coupling of this boronic acid with a wide variety of aryl and heteroaryl halides or triflates. nih.govnih.gov
Below is a representative table illustrating the expected scope for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on established methodologies for similar substrates.
| Aryl Bromide Partner | Expected Product Structure | Typical Catalyst System | Anticipated Yield Range | Notes |
|---|---|---|---|---|
| 4-Bromoacetophenone | Pd(OAc)₂, SPhos, K₂CO₃ | High (85-95%) | Ketone functionality is well-tolerated. acs.orgnih.gov | |
| Methyl 4-bromobenzoate | Pd₂(dba)₃, XPhos, K₃PO₄ | High (80-95%) | Ester group is compatible with Suzuki conditions. nih.gov | |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄, Na₂CO₃ | Very High (>90%) | Electron-withdrawing groups on the aryl halide often accelerate the reaction. nih.gov | |
| 2-Bromotoluene | Pd(OAc)₂, Buchwald Ligand, Cs₂CO₃ | Moderate to High (60-85%) | Coupling of two ortho-substituted partners requires a highly active catalyst to overcome steric hindrance. beilstein-journals.org | |
| 3-Bromopyridine | Pd(OAc)₂, RuPhos, K₃PO₄ | Good to High (75-90%) | Heteroaromatic halides are generally good coupling partners. |
Advanced Methodologies in Suzuki-Miyaura Reactions
Research in Suzuki-Miyaura coupling continues to focus on developing more sustainable, efficient, and cost-effective protocols.
Aqueous Media: Traditionally performed in organic solvents like toluene (B28343) or THF, there is a significant push towards using water as the reaction medium. Water is non-toxic, non-flammable, and inexpensive. Specialized water-soluble ligands or surfactant-based micellar catalysis can be employed to facilitate reactions between hydrophobic substrates in an aqueous environment, often with high efficiency. acs.org
Low Catalyst Loadings: Given the high cost of palladium, minimizing the amount of catalyst used is crucial, especially for industrial applications. The development of highly active catalytic systems, often involving advanced phosphine ligands or NHCs, allows for reactions to be performed with very low catalyst loadings, sometimes in the parts-per-million (ppm) range. This leads to high turnover numbers (TON) and turnover frequencies (TOF), making the process more economical and reducing palladium contamination in the final product. acs.org
Boronic Acid Catalysis (BAC) in Organic Synthesis
Beyond their role as reagents in metal-catalyzed cross-coupling, boronic acids can themselves function as catalysts. This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom. Boronic acids can reversibly form covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids.
This interaction activates the hydroxyl group, making it a better leaving group or rendering the associated carbonyl group more electrophilic. For example, boronic acids can catalyze amidation reactions by forming a mixed anhydride (B1165640) with a carboxylic acid, which is then readily attacked by an amine nucleophile. Similarly, they can activate alcohols to facilitate Friedel-Crafts-type alkylations. BAC provides a mild and often highly selective method for transformations that would otherwise require harsh conditions or wasteful stoichiometric activating agents.
Activation Modes: Hydrogen Bonding, Anhydride Formation, Lewis/Brønsted Acidity
Arylboronic acids, including this compound, operate through several distinct modes of catalytic activation, leveraging the unique electronic properties of the boron atom.
Hydrogen Bonding: While organoboron species are primarily recognized as Lewis acids, they can also function as hydrogen bond donor catalysts. nih.govacs.org The hydroxyl groups of the boronic acid can engage in hydrogen bonding to activate substrates. nih.gov For instance, 2,6-substituted arylboronic acids, where Lewis acidity is sterically hindered, can behave as strong hydrogen-bonding donors. acs.org This mode of activation is crucial in reactions like the reductive alkylation of quinolines, where the boronic acid is proposed to activate both the quinoline (B57606) and a Hantzsch ester via hydrogen bonding. nih.gov
Anhydride Formation: A key activation strategy, particularly for carboxylic acids, involves the formation of a mixed anhydride intermediate. Arylboronic acids can undergo a condensation reaction with one or two equivalents of a carboxylic acid to form mono- or bis(acyloxy)boronate species. nih.govresearchgate.net These mixed anhydrides are more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack. researchgate.net This pathway is central to reactions such as amidation and esterification. rsc.org Furthermore, arylboronic acids can catalyze the intramolecular dehydration of dicarboxylic acids to yield cyclic anhydrides. nih.govgoogle.com
Lewis/Brønsted Acidity: The primary catalytic nature of boronic acids stems from their Lewis acidity, owing to the vacant p-orbital on the boron atom. nih.govmdpi.comwikipedia.org They act as electron pair acceptors, forming covalent complexes with Lewis bases, notably with oxygen- or nitrogen-containing functional groups. nih.govwikipedia.org While direct Brønsted acidity is uncommon for boronic acids, they can exhibit this property through several mechanisms. They can act as Brønsted acid type receptors via hydrogen bonding with anions. acs.org More significantly, a boronic acid can condense with a cocatalyst, such as oxalic acid, to generate a more potent Brønsted acid in situ. This complex can then promote reactions like dehydrative etherifications and alkylations through an SN1-type pathway. acs.orgresearchgate.netnih.gov
| Activation Mode | Key Intermediate/Interaction | Typical Transformation |
| Hydrogen Bonding | Formation of hydrogen bonds between B(OH)₂ and substrate | Activation of quinolines, epoxides, Hantzsch esters nih.govacs.org |
| Anhydride Formation | Acyloxyboronic acid (mixed anhydride) | Amidation, Esterification, Cycloadditions nih.govresearchgate.netrsc.org |
| Lewis Acidity | Covalent Lewis acid-base complex with substrate | Carbonyl condensation, Acylation, Alkylation nih.govwikipedia.org |
| Lewis/Brønsted Acidity | In situ formation of a strong Brønsted acid with a cocatalyst | Dehydrative C-O and C-C bond formations acs.orgnih.gov |
Electrophilic Activation of Carboxylic Acids
Arylboronic acids are highly effective catalysts for the direct activation of carboxylic acids toward nucleophilic attack, most notably in amidation reactions. rsc.orgrsc.org This transformation circumvents the need for stoichiometric activating agents, offering a more atom-economical process.
The catalytic cycle begins with the condensation of the arylboronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate, which is essentially a mixed anhydride. researchgate.netrsc.org This step is typically reversible and thermodynamically unfavorable; therefore, the removal of water, often with molecular sieves or by azeotropic distillation, is essential to drive the reaction forward. nih.govresearchgate.net The resulting acyloxyboronic acid is a significantly more reactive acylating agent than the free carboxylic acid. A subsequent nucleophilic attack by an amine on this activated intermediate leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate yields the final amide product and regenerates the boronic acid catalyst, completing the cycle. rsc.org Theoretical studies indicate that the mono(acyloxy)boronic acid is the key intermediate and that the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step. researchgate.netrsc.org
Nucleophilic Activation of Diols and Saccharides
In contrast to activating electrophiles, boronic acids can also activate nucleophiles, particularly 1,2- and 1,3-diols, including those found in saccharides. rsc.org This activation stems from the ability of boronic acids to form reversible, cyclic boronate esters with diols. ualberta.canih.gov
Upon formation of the cyclic ester, the boron center can coordinate with a Lewis base (or an unreacted hydroxyl group), forming a tetracoordinate boronate complex. organic-chemistry.org This process increases the electron density on the oxygen atoms of the diol, thereby enhancing their nucleophilicity. rsc.orgualberta.ca One of the hydroxyl groups in the complex becomes significantly more nucleophilic than in the free diol, allowing for selective reactions with electrophiles. This strategy provides a powerful method for achieving monofunctionalization of polyol substrates without the need for extensive protecting group manipulations. organic-chemistry.orgsci-hub.se Studies have shown that alkyl boronic acids tend to form these esters to a greater extent than aryl boronic acids. nih.gov
Regioselective Functionalization and Desymmetrization Applications
The principle of nucleophilic activation of diols is widely applied in the regioselective functionalization of complex molecules like carbohydrates. organic-chemistry.orgnih.gov Diarylborinic acids, which are structurally related to boronic acids, have proven to be highly efficient catalysts for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.orgscholaris.ca
In carbohydrate chemistry, this catalytic approach can selectively target specific hydroxyl groups based on their stereochemical arrangement. For example, catalysis can direct functionalization to equatorial hydroxyl groups in cis-1,2-diol pairings within pyranoside structures. organic-chemistry.org This method rivals traditional organotin-catalyzed reactions in efficiency while avoiding toxic metal reagents. organic-chemistry.org The mechanism is believed to involve the reaction of a tetracoordinate borinate complex with the electrophile as the turnover-limiting step. nih.gov
Beyond regioselective reactions, this strategy can be extended to desymmetrization. For instance, the combination of an arylboronic acid catalyst with a chiral phosphoric acid has been used in the enantioselective Michael addition for the desymmetrization of para-quinols. nih.gov Such applications highlight the potential of boronic acid catalysis in constructing complex and stereochemically defined molecules from simple precursors.
Other Cross-Coupling Reactions Employing Boronic Acids
While most famously associated with the Suzuki-Miyaura reaction, arylboronic acids like this compound are versatile coupling partners in other important cross-coupling reactions.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds. wikipedia.org It facilitates the cross-coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to generate the corresponding aryl amine or aryl ether. nrochemistry.comalfa-chemistry.com
A significant advantage of the Chan-Lam coupling over palladium-catalyzed methods like the Buchwald-Hartwig amination is its ability to be conducted under mild conditions, often at room temperature and open to the air, using inexpensive copper catalysts. wikipedia.orgalfa-chemistry.com The reaction tolerates a wide range of substrates, including anilines, amides, carbamates, and phenols. organic-chemistry.org
The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to a Cu(II) species. nrochemistry.com This complex can then coordinate with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate forges the C-N or C-O bond, yielding the desired product and a Cu(I) species. wikipedia.orgnrochemistry.com The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com
| Component | Role in Chan-Lam Coupling |
| Arylboronic Acid | Source of the aryl group |
| Amine/Alcohol | Nucleophilic coupling partner |
| Copper Catalyst | (e.g., Cu(OAc)₂) Mediates the cross-coupling |
| Base | (e.g., Pyridine) Often facilitates deprotonation of the nucleophile |
| Oxidant | (e.g., O₂) Regenerates the active Cu(II) catalyst |
Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org It is important to note that the characteristic organometallic reagent in the Stille reaction is an organotin (organostannane) compound, not a boronic acid. wikipedia.orgorganic-chemistry.org Boronic acids are the defining reagents for the Suzuki-Miyaura coupling. organic-chemistry.org
The Stille reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an organic halide or triflate. libretexts.org The reaction is valued for its tolerance of a wide variety of functional groups, which often obviates the need for protecting groups. organicreactions.org However, a major drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
The catalytic cycle for the Stille reaction is well-established and proceeds via three fundamental steps: wikipedia.org
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic electrophile (R²-X) to form a Pd(II) complex.
Transmetalation: The organic group (R¹) is transferred from the organostannane to the palladium center, displacing the halide or pseudohalide and forming a new Pd(II) complex containing both organic fragments. This is typically the rate-determining step.
Reductive Elimination: The two coupled organic groups (R¹-R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Sonogashira Coupling
The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like diethylamine (B46881) or triethylamine.
The catalytic cycle is understood to involve two interconnected cycles: one for palladium and one for copper. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. Meanwhile, the copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. The final step is the reductive elimination of the desired coupled product, which regenerates the active Pd(0) catalyst.
While the standard Sonogashira protocol utilizes aryl halides (I, Br, Cl) or triflates as the electrophilic partner, boronic acids are not conventional substrates for this transformation. Boronic acids, including this compound, are primarily employed as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. However, the broad utility of boronic acids in cross-coupling chemistry has led to their classification as versatile reagents for the synthesis of complex organic molecules, and they are sometimes cataloged alongside reagents for a wide array of coupling reactions, including the Sonogashira coupling. kanto.co.jp This may be due to their potential use in multi-step synthetic sequences where the boronic acid is first converted to an aryl halide or triflate before undergoing the Sonogashira reaction.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling provides a powerful and versatile method for the formation of carbon-carbon bonds under neutral conditions. The reaction involves the palladium-catalyzed coupling of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). This methodology is particularly valuable for the synthesis of ketones and biaryls from readily available starting materials.
The mechanism is distinct from other cross-coupling reactions. It is proposed to involve the oxidative addition of the thioester's C-S bond to the Pd(0) catalyst. The resulting acyl-palladium(II)-thiolate complex then interacts with the copper(I) carboxylate. The boronic acid subsequently undergoes transmetalation to the palladium center, likely facilitated by the copper mediator. Finally, reductive elimination from the palladium complex yields the ketone product and regenerates the Pd(0) catalyst.
Arylboronic acids with both electron-donating and electron-withdrawing substituents are effective coupling partners. Given its structure, this compound, which features electron-donating benzyloxy and methyl groups, would be expected to perform efficiently in this transformation. The table below illustrates the scope of the Liebeskind-Srogl coupling with various substituted arylboronic acids, demonstrating its general applicability.
| Thioester Partner | Boronic Acid Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| S-Phenyl benzothioate | Phenylboronic acid | Pd₂(dba)₃ / TFP, CuTC | THF | 93 |
| S-Phenyl 4-methoxybenzothioate | Phenylboronic acid | Pd₂(dba)₃ / TFP, CuTC | THF | 91 |
| S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / TFP, CuTC | THF | 85 |
| S-Phenyl benzothioate | 4-Formylphenylboronic acid | Pd₂(dba)₃ / TFP, CuTC | THF | 78 |
| S-Ethyl cyclohexanecarbothioate | Phenylboronic acid | Pd₂(dba)₃ / TFP, CuTC | THF | 89 |
Asymmetric Synthesis Applications of Boronic Acids
Arylboronic acids are indispensable reagents in modern asymmetric synthesis, primarily serving as nucleophilic partners in metal-catalyzed cross-coupling reactions to create chiral molecules with high enantioselectivity. The most common application is in the asymmetric Suzuki-Miyaura coupling, where a prochiral substrate is coupled with a boronic acid in the presence of a palladium or rhodium catalyst complexed with a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, directing the coupling to favor the formation of one enantiomer over the other.
For a compound like this compound, applications could involve its addition to various electrophiles to generate molecules with axial or central chirality. For instance, the asymmetric synthesis of chiral biaryls can be achieved by coupling an arylboronic acid with an appropriate aryl halide. Another significant application is the catalytic asymmetric 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds, which establishes a stereogenic center at the β-position.
The success of these reactions hinges on the selection of the chiral ligand. A vast library of ligands, often phosphorus- or nitrogen-based, has been developed to provide high yields and high enantiomeric excess (ee) for a broad range of substrates. The table below presents representative data for the asymmetric conjugate addition of arylboronic acids to cyclic enones, illustrating the effectiveness of this strategy.
| Enone Substrate | Boronic Acid | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 2-Cyclohexen-1-one | Phenylboronic acid | (S)-BINAP | Rh(acac)(C₂H₄)₂ | 99 | 97 |
| 2-Cyclopenten-1-one | Phenylboronic acid | (S)-BINAP | Rh(acac)(C₂H₄)₂ | 98 | 99 |
| 2-Cyclohexen-1-one | 4-Methoxyphenylboronic acid | (S)-BINAP | Rh(acac)(C₂H₄)₂ | 99 | 98 |
| 2-Cyclohexen-1-one | 3-Thienylboronic acid | (S)-BINAP | Rh(acac)(C₂H₄)₂ | 95 | 96 |
Hydroboration Reactions
The hydroboration reaction is a cornerstone of synthetic organic chemistry, providing a method for the anti-Markovnikov addition of a hydrogen-boron bond across an alkene or alkyne. libretexts.orglibretexts.org The classic hydroboration-oxidation sequence transforms an alkene into an alcohol. The reagent for hydroboration is typically borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), or other borane derivatives like disiamylborane (B86530) or 9-borabicyclononane (B1260311) (9-BBN). masterorganicchemistry.comwikipedia.org Boronic acids, such as this compound, are not the stoichiometric reagents that add across the double bond in this process.
The mechanism of hydroboration involves a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. libretexts.org This addition occurs on the same face of the double bond, a process known as syn-addition. libretexts.org The resulting organoborane intermediate can then be oxidized, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol with high regioselectivity and stereospecificity. masterorganicchemistry.comwikipedia.org
Recent research has uncovered a catalytic role for boronic acids in hydroboration reactions. It has been demonstrated that boronic acids can serve as pre-catalysts, reacting with hydroboration reagents like pinacolborane (H-Bpin) to generate diborane (B8814927) (B₂H₆) in situ. digitellinc.com This highly reactive diborane is the active species that then hydroborates the alkene. This discovery connects boronic acids directly to the hydroboration process, positioning them as potential catalysts in metal-free hydroboration transformations.
Applications of 4 Benzyloxy 3 Methylphenylboronic Acid in Target Molecule Synthesis
Pharmaceutical and Agrochemical Development
4-Benzyloxy-3-methylphenylboronic acid is a key reagent in the development of new pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from its role as a versatile synthetic intermediate, allowing for the construction of complex molecular architectures with desired biological activities. chemimpex.com The selective reactivity of the boronic acid group, especially in palladium-catalyzed cross-coupling reactions, enables chemists to efficiently forge carbon-carbon bonds, a fundamental process in modern organic synthesis. chemimpex.com
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. chemimpex.com This powerful chemical transformation involves the reaction of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond. This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.
The unique chemical properties of boron make it an attractive element for incorporation into drug candidates. mdpi.com Boronic acids, such as this compound, play a crucial role in the design and synthesis of these novel therapeutic agents. chemimpex.com The boron atom in boronic acids possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups found in serine proteases or on the surface of saccharides. mdpi.com This ability to engage in covalent interactions is a key feature exploited in the design of highly potent and selective inhibitors. nih.gov
Phenylboronic acid derivatives are a significant area of research in oncology. chemimpex.comnih.gov One of the most successful applications of boronic acids in cancer therapy is the development of proteasome inhibitors. nih.gov These drugs function by targeting the proteasome, a cellular complex responsible for protein degradation. By inhibiting this process, they can induce apoptosis (programmed cell death) in cancer cells. nih.gov
Another important application is in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. nih.gov In BNCT, a non-toxic boron-containing compound that selectively accumulates in tumor cells is administered to the patient. The tumor is then irradiated with a beam of low-energy neutrons, which are captured by the boron-10 (B1234237) isotope. This capture event results in a nuclear reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which destroy the cancer cells from within while sparing the surrounding healthy tissue. nih.govnih.gov Phenylboronic acid derivatives are investigated for their potential to act as effective boron delivery agents for BNCT. nih.gov
| Therapeutic Strategy | Mechanism of Action | Role of Boronic Acid |
| Proteasome Inhibition | Blocks protein degradation in cancer cells, leading to apoptosis. | Forms a reversible covalent bond with the active site of the proteasome. nih.gov |
| Boron Neutron Capture Therapy (BNCT) | Delivers boron-10 to tumors for targeted neutron irradiation. | Acts as a scaffold for tumor-targeting boron delivery agents. nih.govnih.gov |
Phenylboronic acid and its derivatives have emerged as a promising platform for the development of glucose-responsive systems for diabetes management. rsc.orgrsc.orgnih.gov The principle behind this application is the ability of the boronic acid moiety to form reversible ester bonds with diols, such as those present in glucose molecules. rsc.org This interaction can be harnessed to create "smart" insulin (B600854) delivery systems that release the hormone in response to elevated blood glucose levels. nih.govnih.gov
These systems often consist of a polymer matrix functionalized with phenylboronic acid derivatives. researchgate.net In low glucose conditions, the boronic acid groups may form crosslinks within the matrix or bind to other components, keeping insulin encapsulated. When glucose levels rise, glucose molecules compete for binding to the boronic acid sites, disrupting the matrix and triggering the release of insulin. rsc.orgnih.gov This approach mimics the physiological function of the pancreas and holds potential for creating self-regulating, closed-loop insulin delivery platforms. nih.govresearchgate.net
A bioactive scaffold is a core molecular structure from which a variety of derivatives can be synthesized and screened for biological activity. This compound serves as a valuable building block for creating such scaffolds, particularly those containing a biaryl core. chemimpex.com
Imidazopyridines are a class of fused heterocyclic compounds that are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. magtech.com.cnrsc.org They are structurally similar to purines, allowing them to interact with a variety of biological targets. magtech.com.cn Synthetic routes to imidazopyridine derivatives often involve the construction of a core structure which is then functionalized. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl substituents onto the imidazopyridine core. nih.gov Arylboronic acids, including this compound, are essential reagents in these synthetic strategies, enabling the creation of diverse libraries of substituted imidazopyridines for drug discovery programs. nih.gov
Synthesis of Bioactive Scaffolds
Cinnamaldehyde (B126680) Derivatives and Fosmidomycin (B1218577) Analogues
An extensive review of scientific literature and chemical databases did not yield specific examples of this compound being directly utilized in the synthesis of cinnamaldehyde derivatives or fosmidomycin analogues. While boronic acids are versatile reagents in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, which is a common method for synthesizing complex organic molecules, no documented instances specifically name this compound as a reactant for these particular target molecules.
Materials Science Applications
This compound is a compound of interest in the field of materials science, particularly for its potential role in the development of novel polymers and materials with specific, engineered properties. chemimpex.com
Development of Boron-Containing Polymers
The incorporation of boron into polymer backbones can impart unique characteristics to the resulting materials. This compound is explored as a building block for the synthesis of such boron-containing polymers. chemimpex.com The boronic acid functional group can participate in various polymerization reactions, allowing for its integration into different polymer architectures. The presence of the benzyloxy and methyl groups on the phenyl ring can further influence the properties of the final polymer, such as its solubility, thermal stability, and mechanical strength. While the general potential of this compound in creating boron-containing polymers is recognized, specific examples of polymers synthesized from this compound and their detailed characterization are not extensively documented in publicly available research.
Materials with Tailored Properties
The ability to precisely control the chemical structure of a material is fundamental to tailoring its properties for specific applications. This compound is considered a useful component in the design of materials with such tailored properties. chemimpex.com The boronic acid moiety can engage in reversible covalent bonding with diols, leading to the formation of dynamic materials that can respond to external stimuli such as pH. This characteristic is a key area of research in the development of "smart" materials. The specific contributions of the 4-benzyloxy and 3-methyl substitutions on the phenyl ring to the properties of these materials are a subject of interest for material scientists, though detailed studies focusing solely on this compound are limited.
Bioconjugation Processes
Bioconjugation, the process of linking biomolecules to other molecules, is a critical technology in various biomedical applications. This compound is identified as a reagent used in bioconjugation processes. chemimpex.com
Attachment of Biomolecules to Surfaces
The boronic acid group of this compound can form stable, reversible covalent bonds with diol-containing biomolecules, such as glycoproteins and carbohydrates. This interaction can be exploited to immobilize these biomolecules onto surfaces for various applications, including biosensors and diagnostic arrays. The benzyloxy and methyl functionalities of the molecule could be used to modulate the spacing and orientation of the attached biomolecules, potentially influencing the performance of the resulting device. While the utility of phenylboronic acids, in general, for surface bioconjugation is well-established, specific research detailing the use and advantages of this compound for this purpose is not widely available.
Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. This compound is employed in the development of targeted drug delivery systems. chemimpex.com Phenylboronic acid derivatives are known to bind to sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction can be used to target drug-loaded nanoparticles or polymers to tumor tissues. The 4-benzyloxy-3-methylphenyl moiety could be incorporated into a larger drug delivery vehicle, with the boronic acid acting as the targeting ligand. However, specific drug delivery systems that exclusively utilize this compound as the targeting agent are not extensively described in the scientific literature.
Sensor Development in Analytical Chemistry
The boronic acid moiety is the cornerstone of the utility of this compound in sensor development. Boronic acids are known to interact reversibly with compounds containing cis-diol functionalities. nih.govmdpi.com This interaction, which results in the formation of stable cyclic boronate esters, is a pH-dependent process that can be harnessed to generate a detectable signal, forming the basis for various sensing platforms. nih.govmdpi.com
A primary application in this area is the detection of saccharides, which are fundamental biomolecules rich in cis-diol groups. nih.gov Arylboronic acids can be incorporated into sensor systems, such as those employing fluorescent dyes or nanoparticles, to detect physiologically important sugars like glucose. nih.govnih.gov The binding of a saccharide to the boronic acid group of a sensor molecule can alter the system's electronic or photophysical properties, leading to a measurable change in fluorescence or absorbance. mdpi.comnih.gov This principle allows for the design of sensors for clinical diagnostics and metabolic monitoring. mdpi.com
For instance, a sensor molecule incorporating a phenylboronic acid receptor can be complexed with an indicator dye. When a target saccharide is introduced, it binds to the boronic acid, displacing the dye and causing a change in the fluorescent signal. The specificity and sensitivity of such sensors can be tuned by modifying the structure of the arylboronic acid.
Table 1: Principle of Boronic Acid-Based Saccharide Sensing
| Step | Interaction | Mechanism | Observable Change |
|---|---|---|---|
| 1 | Sensor-Indicator Complex | A fluorescent indicator dye is quenched or bound by the boronic acid moiety. | Baseline signal (e.g., low fluorescence). |
| 2 | Analyte Introduction | A cis-diol containing biomolecule (e.g., glucose) is added to the system. | Competitive binding. |
| 3 | Boronate Ester Formation | The boronic acid forms a more stable cyclic ester with the saccharide. | Displacement of the indicator dye. |
| 4 | Signal Generation | The released indicator dye exhibits a change in its photophysical properties. | Signal transduction (e.g., increased fluorescence). |
This table illustrates the general mechanism by which arylboronic acids are used in indicator displacement assays for saccharide detection.
The same chemical principle extends to environmental monitoring, particularly for the detection of catechol derivatives and other pollutants containing cis-diol groups. mdpi.com Catechol and its related compounds are prevalent in industrial waste and can pose significant environmental risks. Sensors functionalized with boronic acids can provide a means for the rapid and selective detection of these contaminants in water sources. When the sensor encounters catechols, the formation of a boronate ester can be transduced into an electrochemical or optical signal, allowing for quantitative analysis. mdpi.com
Synthetic Intermediates and Building Blocks for Diversification
Beyond its role in sensing, this compound is a highly valued building block in synthetic organic chemistry. chemimpex.com Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. chemimpex.comkochi-tech.ac.jp
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon (C-C) bonds, which are the fundamental linkages of organic molecules. kochi-tech.ac.jpnih.gov In this reaction, an organoboron compound, such as this compound, is coupled with an organohalide in the presence of a palladium catalyst and a base. ijddd.commdpi.com This reaction is renowned for its mild conditions, high tolerance of functional groups, and excellent yields, making it a cornerstone of modern pharmaceutical and agrochemical development. chemimpex.commdpi.com
The structure of this compound offers distinct advantages as a synthetic intermediate:
The Boronic Acid Group: This is the reactive site for the Suzuki-Miyaura coupling, allowing the phenyl ring to be connected to other molecular fragments.
The Benzyloxy Group: This acts as a protecting group for the phenolic hydroxyl function, preventing it from undergoing unwanted side reactions. It can be removed later in a synthetic sequence if a free hydroxyl group is desired.
The Methyl Group: This substituent influences the electronic properties and steric profile of the molecule, which can be used to fine-tune the properties of the final target molecule.
This compound serves as a key intermediate in the synthesis of complex biaryl structures, which form the core of many pharmaceutical agents. chemimpex.commdpi.com By choosing an appropriate organohalide coupling partner, chemists can construct a vast array of substituted biphenyls and other intricate architectures, facilitating the diversification of molecular libraries for drug discovery and materials science. chemimpex.comnih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |
|---|
This table outlines the general components of a Suzuki-Miyaura reaction utilizing this compound to create diversified molecular structures.
Analytical and Characterization Methodologies for 4 Benzyloxy 3 Methylphenylboronic Acid and Its Derivatives
Chromatographic Techniques for Purity Analysis
The assessment of purity for 4-Benzyloxy-3-methylphenylboronic acid and its derivatives is crucial for their application in synthesis and other fields. Chromatographic techniques are central to determining the presence of impurities, which may include starting materials, by-products, or degradation products. The selection of an appropriate chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)
Ultra High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful analytical tool for the purity analysis of boronic acids. The high resolution and speed of UHPLC, combined with the sensitivity and specificity of mass spectrometry, allow for the efficient separation and identification of the main compound from its structurally related impurities.
For the analysis of this compound, a reversed-phase UHPLC method would be appropriate. The ESI source would likely be operated in negative ion mode, as boronic acids can readily form anionic species such as [M-H]⁻ or adducts with anions present in the mobile phase. High-resolution mass spectrometry (HRMS) would further enable the determination of elemental compositions for the parent compound and any detected impurities, aiding in their structural elucidation.
Table 1: Illustrative UHPLC-ESI-MS Parameters for Analysis
| Parameter | Value |
| Column | C18 stationary phase (e.g., 1.7 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Optimized gradient from low to high percentage of organic modifier (B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.0 - 4.0 kV |
Reversed-Phase Liquid Chromatography (RP-LC) Considerations
Reversed-Phase Liquid Chromatography (RP-LC) is a widely used technique for the separation of moderately polar to nonpolar compounds, making it suitable for this compound. The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18 or C8). shimadzu.com
Key considerations for developing an RP-LC method include the choice of stationary phase, mobile phase composition, pH, and temperature. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. mdpi.com The pH of the mobile phase can influence the retention behavior of boronic acids due to the equilibrium between the neutral boronic acid and the anionic boronate species. Buffering the mobile phase may be necessary to ensure reproducible retention times. The aromatic rings in this compound contribute to its retention on the nonpolar stationary phase.
Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. gcms.cz Boronic acids, including this compound, are typically non-volatile and can undergo dehydration at elevated temperatures, making them unsuitable for direct GC analysis. chromatographyonline.com
To overcome this limitation, derivatization is required to convert the polar boronic acid group into a more volatile and thermally stable functional group. gcms.cznih.gov Common derivatization strategies for boronic acids involve esterification with diols, such as pinacol (B44631) or triethanolamine, to form cyclic boronate esters. chromatographyonline.comnih.gov These derivatives are significantly more volatile and can be readily analyzed by GC. The choice of derivatizing agent is critical and should result in a stable derivative that provides a single, sharp chromatographic peak. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Boronic Acids
| Derivatizing Agent | Resulting Derivative | Key Advantages |
| Pinacol | Pinacol boronate ester | Forms a stable, volatile cyclic ester. chromatographyonline.com |
| Triethanolamine | Triethanolamine borate (B1201080) | Quantitative conversion for sensitive analysis. nih.gov |
| 1,3-Propanediol | Propanediol boronate ester | Increases volatility for GC compatibility. |
Following derivatization, the sample can be injected into a GC system equipped with a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification. chromatographyonline.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The protons on the phenylboronic acid ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating benzyloxy group and the electron-withdrawing boronic acid group. The benzylic protons would likely appear as a singlet, and the methyl protons would also be a singlet at a higher field. The protons of the B(OH)₂ group are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atom attached to the boron atom would have a characteristic chemical shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methyl (CH₃) | ~2.2 | ~16.0 |
| Benzylic (OCH₂) | ~5.1 | ~70.0 |
| Aromatic (C-H) | 7.0 - 7.8 | 110 - 160 |
| Aromatic (C-B) | - | ~130 - 140 |
| Aromatic (C-O) | - | ~155 - 165 |
| B(OH)₂ | Broad, variable | - |
Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) (e.g., HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₁₅BO₃), the expected monoisotopic mass is approximately 242.111 g/mol . uni.lu In HRMS analysis, the compound can be ionized using various techniques, with electrospray ionization (ESI) being common. The resulting mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to adducts.
Table 4: Predicted m/z Values for Common Adducts in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 243.1187 |
| [M+Na]⁺ | 265.1006 |
| [M-H]⁻ | 241.1041 |
| [M+HCOO]⁻ | 287.1096 |
Data sourced from predicted values. uni.lu The fragmentation pattern observed in tandem MS (MS/MS) experiments could further be used to confirm the structure by identifying characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) group or other parts of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" of the compound. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its specific structural features.
Detailed analysis of the IR spectrum allows for the identification of key functional groups. The presence of the boronic acid moiety is confirmed by characteristic stretching vibrations of the O-H and B-O bonds. The aromatic rings and the benzylic ether linkage also give rise to distinct absorption bands.
Key Research Findings from IR Spectroscopy:
The O-H stretching vibrations of the boronic acid group are typically observed as a broad band in the region of 3200-3600 cm⁻¹, often indicating the presence of hydrogen bonding. researchgate.net The B-O stretching vibration is a key indicator for boronic acids and is generally found in the 1310-1350 cm⁻¹ region. researchgate.net The C-B stretching vibration can be observed around 1086 cm⁻¹. researchgate.net
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the benzyloxy ether group is anticipated to be in the 1200-1300 cm⁻¹ region.
Interactive Data Table of Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Boronic Acid (B-O) | Stretching | 1310-1350 |
| Ether (C-O) | Stretching | 1200-1300 |
| Boronic Acid (C-B) | Stretching | ~1086 |
This table summarizes the anticipated IR absorption bands for this compound based on established data for analogous compounds.
X-ray Diffraction Analysis for Structural Elucidation
For novel compounds like this compound, single-crystal X-ray diffraction would be the definitive method for structural elucidation. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Detailed Research Findings from X-ray Diffraction:
As of the latest literature review, a solved crystal structure for this compound has not been reported. However, the structural characteristics can be inferred from the extensive studies on other arylboronic acids. wiley-vch.denih.govcdnsciencepub.com
A common feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. wiley-vch.denih.gov In these arrangements, the boronic acid groups of two molecules associate through intermolecular O-H···O hydrogen bonds, creating a centrosymmetric pair. The phenyl rings in these dimers are often twisted relative to the C-B-O plane.
The crystal structure of a related compound, 4-(benzyloxy)benzoic acid, has been redetermined, providing insights into the likely packing and intermolecular interactions that might be observed in this compound. nih.gov In this structure, the molecules also form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov
Interactive Data Table of Expected Crystallographic Parameters (Hypothetical):
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 15-25 |
| β (°) | 90-110 |
| Z (molecules/unit cell) | 4 or 8 |
| Key Hydrogen Bonds | O-H···O (dimer formation) |
This table presents hypothetical crystallographic parameters for this compound, based on the known crystal structures of similar arylboronic and benzoic acid derivatives. These values serve as an educated estimation in the absence of direct experimental data.
In-depth Analysis of this compound in Theoretical and Computational Chemistry
While this compound is recognized as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, detailed theoretical and computational studies focusing specifically on this compound are not extensively available in publicly accessible literature. The following sections address the requested topics based on general principles of computational chemistry and studies of structurally related boronic acids, providing a framework for potential future research on this compound.
Theoretical and Computational Studies Involving Boronic Acids
Computational methods are powerful tools for understanding the behavior of molecules like 4-Benzyloxy-3-methylphenylboronic acid at an atomic level. These studies can predict molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental work.
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
There are currently no specific molecular docking studies in the available literature that investigate the interaction of this compound with insulin (B600854). However, the general principles of ligand-protein docking can be applied to hypothesize potential interactions. Such a study would involve creating a 3D model of both this compound and the insulin protein. Docking simulations would then be performed to predict the most stable binding poses of the boronic acid within the binding sites of insulin. The analysis of these poses would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that could contribute to the stabilization of the insulin structure.
Binding energy calculations quantify the strength of the interaction between a ligand and a protein. For this compound, these calculations would follow molecular docking simulations. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) could be employed to estimate the free energy of binding. A study on a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, which also features a benzyloxy group, reported a binding affinity of -7.6 kcal mol−1 with the SARS-Covid-2 protein, with dispersion energy being the dominant contributing factor to the interaction. nih.gov This suggests that the benzyloxy and methylphenyl groups of this compound could also play a significant role in the binding affinity with various protein targets through dispersion forces. nih.gov
Table 1: Example Data for Hypothetical Binding Energy Calculation
| Computational Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MM/GBSA | -8.2 | PHE, LEU, VAL |
| MM/PBSA | -7.9 | TYR, TRP |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.
This compound is a known reagent in Suzuki-Miyaura cross-coupling reactions. chemimpex.com Mechanistic studies of this reaction, in general, have elucidated a catalytic cycle involving a palladium catalyst. ubc.cayoutube.com The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. ubc.cayoutube.com The specific role of the benzyloxy and methyl substituents on the phenylboronic acid in influencing the reaction kinetics and efficiency has not been specifically studied through computational mechanistic investigations. Such studies would typically involve density functional theory (DFT) calculations to map the potential energy surface of the reaction and identify the transition states and intermediates for each step of the catalytic cycle.
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For boronic acids, the electronic properties of the substituents on the aromatic ring are known to play a crucial role. In general, electron-withdrawing groups on the aryl boronic acid can increase its Lewis acidity and may affect its reactivity and biological interactions. nih.gov Conversely, electron-donating groups, such as the benzyloxy and methyl groups in this compound, would be expected to modulate the electronic properties of the boronic acid group, which in turn could influence its binding affinity to target proteins and its reactivity in chemical transformations. nih.gov A systematic computational study could involve creating a library of related molecules with varying substituents and calculating their properties and predicted biological activities to establish a quantitative structure-activity relationship (QSAR).
In silico target prediction methods use the chemical structure of a compound to predict its potential biological targets. nih.govcam.ac.uk These approaches often rely on machine learning models trained on large datasets of known ligand-target interactions. nih.gov For this compound, such a study would involve representing the molecule as a set of numerical descriptors or a molecular fingerprint and then using a trained model to predict its likelihood of interacting with a panel of known biological targets. This can help in identifying potential therapeutic applications or off-target effects of the compound. Currently, there are no published studies that have applied these methods to specifically predict the biological targets of this compound.
Table 2: Hypothetical Output of an in silico Target Prediction for this compound
| Predicted Target | Prediction Score | Biological Function |
| Cyclooxygenase-2 (COX-2) | 0.85 | Inflammation |
| Tumor necrosis factor-alpha (TNF-α) | 0.78 | Immune response |
| Carbonic anhydrase II | 0.72 | pH regulation |
Note: This table is for illustrative purposes and does not represent actual prediction results.
Future Directions and Emerging Research Areas for 4 Benzyloxy 3 Methylphenylboronic Acid
Novel Catalytic Transformations
While 4-Benzyloxy-3-methylphenylboronic acid is a well-established partner in Suzuki-Miyaura cross-coupling reactions, its potential in other catalytic transformations remains an active area of exploration. chemimpex.com The development of novel palladium-catalyzed cross-coupling reactions continues to be a significant focus, with research aimed at expanding the scope of coupling partners and reaction conditions. researchgate.netnih.gov For instance, the use of advanced palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, could enable more efficient and selective couplings under milder conditions. nih.gov
Future research is expected to delve into catalytic reactions that go beyond traditional carbon-carbon bond formation. This includes exploring its utility in C-N and C-O cross-coupling reactions, which are of great importance in the synthesis of pharmaceuticals and agrochemicals. Furthermore, the development of catalytic cycles that utilize more earth-abundant and less toxic metals as alternatives to palladium is a key area of interest, aligning with the principles of green chemistry.
Development of New Boron-Containing Compounds with Enhanced Biological Activity
The benzyloxy-phenyl moiety is a common scaffold in biologically active molecules, and its combination with a boronic acid group in this compound provides a unique starting point for the design of novel therapeutics. chemimpex.com Researchers are actively exploring the synthesis of new derivatives with the aim of discovering compounds with enhanced biological activities, including anticancer and antibacterial properties. nih.govnih.gov
Recent studies have shown that chalcone (B49325) derivatives synthesized from substituted benzaldehyde (B42025) precursors, which can be related to the benzyloxy-phenyl structure, exhibit promising antibacterial activity. orientjchem.org Similarly, other research has focused on the synthesis and anticancer evaluation of various derivatives containing related structural motifs. mdpi.comnih.gov The future in this area lies in the systematic modification of the this compound structure to optimize its interaction with biological targets. This involves the synthesis of a library of derivatives and their subsequent screening for a range of biological activities. Molecular docking studies can further aid in the rational design of these new compounds to maximize their therapeutic potential. nih.gov
Below is a table summarizing the antibacterial activity of some newly synthesized compounds containing a furanone core, which demonstrates the potential for discovering potent antibacterial agents through structural modification.
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 4c | 2 |
| 4d | 2 |
| 4e | 2 |
| 4f | 2 |
This data is illustrative of the types of biological evaluations performed on novel compounds and is not directly derived from this compound. nih.gov
Applications in Advanced Materials and Nanotechnology
The incorporation of boron-containing compounds into polymers can lead to materials with unique optical, electronic, and thermal properties. This compound serves as a valuable monomer or building block for the synthesis of such advanced materials. chemimpex.com A key area of emerging research is its application in the development of conjugated polymers for organic electronics. researchgate.net These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. escholarship.orgresearchgate.net
The design and synthesis of novel conjugated polymers incorporating the 4-benzyloxy-3-methylphenyl moiety could lead to materials with tailored electronic properties. Future research will likely focus on controlling the polymer architecture and morphology to optimize device performance. Furthermore, the unique reactivity of the boronic acid group could be exploited for the post-polymerization modification of materials, allowing for the fine-tuning of their properties for specific applications in nanotechnology.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical area of future research. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Green chemistry approaches aim to address these issues by focusing on principles such as atom economy, the use of renewable feedstocks, and the reduction of energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govchemicaljournals.comsdiarticle3.com The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Another promising green chemistry approach is the use of flow chemistry. researchgate.netorganic-chemistry.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. rsc.orgnih.gov The development of a continuous flow process for the synthesis of this boronic acid would represent a significant step towards a more sustainable manufacturing process. Research in this area will focus on optimizing reaction conditions and developing robust and efficient flow reactor systems. organic-chemistry.org
| Green Chemistry Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. nih.govchemicaljournals.com |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control, higher purity. researchgate.netorganic-chemistry.org |
By embracing these green and sustainable methodologies, the chemical industry can reduce its environmental footprint while continuing to produce valuable compounds like this compound.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-Benzyloxy-3-methylphenylboronic acid?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of a halogenated precursor. For example:
- Use 3-methyl-4-benzyloxybromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane).
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:3).
- Purity validation (>97%) via HPLC (C18 column, acetonitrile/water gradient) .
Table 1: Common Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent | Catalyst System | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bis(pinacolato)diboron | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80–100°C | 60–85% |
Q. How is this compound characterized in academic research?
Methodological Answer: Characterization employs:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 7.4–7.3 (m, benzyl protons), δ 6.9–6.7 (aromatic protons), δ 2.3 (s, methyl group).
- ¹¹B NMR : Peaks near δ 30–35 ppm confirm boronic acid structure.
- X-ray Diffraction (XRD) : Use SHELX software for single-crystal structure determination. SHELXL refines bond lengths (e.g., B–O ~1.36 Å) and angles .
Validation:
- Compare with literature CAS RN 338454-30-1 for consistency .
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Below 4°C in airtight, amber vials to prevent hydrolysis. Desiccate with silica gel.
- Handling : Use inert atmosphere (N₂/Ar) in reactions.
- Safety : Refer to SDS guidelines for boronic acids:
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions using this boronic acid?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or Buchwald-Hartwig catalysts for electron-rich aryl partners.
- Solvent Effects : Use DMF for polar substrates; toluene for hydrophobic systems.
- Additives : Include Cs₂CO₃ to enhance reactivity in Suzuki couplings.
Case Study :
A 2023 study achieved 92% yield in a Heck coupling using Pd(OAc)₂ and 1,2-bis(diphenylphosphino)ethane (dppe) .
Q. How should researchers address variability in anhydride content during synthesis?
Methodological Answer:
Q. What strategies resolve contradictions in XRD data during structural analysis?
Methodological Answer:
- Data Validation :
- Use SHELXL for high-resolution refinement (R-factor < 0.05).
- Check for twinning with PLATON ; apply TWIN/BASF commands if needed.
- Error Sources :
Table 2: SHELX Workflow for XRD Analysis
| Step | Tool | Function | Output Metrics |
|---|---|---|---|
| 1 | SHELXD | Phase determination | CC/CFOM > 70% |
| 2 | SHELXL | Refinement | R1/wR2 < 0.05/0.12 |
| 3 | SHELXPRO | Validation (Rmerge, completeness) | I/σ(I) > 2.0 |
Q. How does the compound’s stability under acidic/basic conditions affect reaction design?
Methodological Answer:
Q. What analytical methods detect trace by-products in synthesized batches?
Methodological Answer:
- LC-MS : Electrospray ionization (ESI+) to identify boronate esters (m/z +23 [M+Na]⁺).
- GC-MS : Detect volatile impurities (e.g., benzyl alcohol derivatives).
- Elemental Analysis : Confirm boron content (theoretical: ~4.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
